MK-3984
Overview
Description
MK-3984 is a selective androgen receptor modulator (SARM) that was initially developed for the prevention and treatment of muscle wasting associated with cancer . The compound is known for its ability to selectively target androgen receptors, which play a crucial role in muscle growth and maintenance . Despite its potential, the development of this compound has been discontinued .
Preparation Methods
The synthesis of MK-3984 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction of functional groups: Functional groups such as trifluoromethyl and fluoro groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
MK-3984 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: this compound can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
MK-3984 exerts its effects by selectively binding to androgen receptors, which are proteins that play a key role in the regulation of muscle growth and maintenance. Upon binding to the androgen receptor, this compound activates the receptor, leading to the transcription of genes involved in muscle growth and maintenance . The molecular targets of this compound include the androgen receptor and various signaling pathways involved in muscle growth .
Comparison with Similar Compounds
MK-3984 is unique among selective androgen receptor modulators due to its specific structure and binding affinity for androgen receptors. Similar compounds include:
LGD-4033: Another selective androgen receptor modulator with similar applications in muscle wasting treatment.
MK-0773: A compound with a similar mechanism of action and therapeutic potential.
Enobosarm (GTx-024): A well-characterized selective androgen receptor modulator with demonstrated efficacy in increasing lean body mass.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities for androgen receptors .
Properties
CAS No. |
871325-55-2 |
---|---|
Molecular Formula |
C17H12F7NO2 |
Molecular Weight |
395.27 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H12F7NO2/c18-13-7-6-12(16(19,20)21)8-10(13)9-25-14(26)15(27,17(22,23)24)11-4-2-1-3-5-11/h1-8,27H,9H2,(H,25,26)/t15-/m1/s1 |
InChI Key |
YSMGNNKNGUPHCD-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)C(F)(F)F)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK3984; MK 3984; MK-3984 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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